![molecular formula C35H34N2O6S B1261312 (3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1261312.png)
(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one
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Overview
Description
(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one is a benzazepine.
Scientific Research Applications
Asymmetric Synthesis and Receptor Affinity
A study details the asymmetric synthesis of enantiomerically pure 2-substituted tetrahydro-3-benzazepines. This includes the synthesis of compounds similar to the queried chemical, showing high affinity to sigma1 receptors, indicating potential applications in studying receptor interactions (Husain, Fröhlich, Schepmann, & Wünsch, 2009).
Bridged 3-Benzazepine Derivatives Synthesis
Research on the synthesis of bridged 3-benzazepine derivatives as dopamine analogues is relevant. This process involves creating structures similar to the given compound, potentially useful in dopamine-related neurological research (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Benzodiazepine Receptor Interaction
A study on the interaction of structurally related compounds with benzodiazepine receptors in rat cerebral cortex suggests the queried compound's potential application in understanding benzodiazepine receptor interactions (Baraldi, Manfredini, Periotto, Simoni, Guarneri, & Borea, 1985).
Nucleophilic Reaction Studies
Research on the reactions of 3-benzenesulfonyloxyalloxazine, which shares a functional group with the queried compound, with various nucleophiles, can provide insights into possible chemical interactions and synthetic pathways of similar compounds (Hamby & Bauer, 1987).
Synthesis of Pyridobenzazoles
Studies on the synthesis of pyridobenzazoles using amino acid derivatives could guide the synthesis and application of the queried compound in medicinal chemistry (Chiba, Takahashi, & Kaneko, 1985).
properties
Product Name |
(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one |
---|---|
Molecular Formula |
C35H34N2O6S |
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-3a-benzyl-2-[4-(3-hydroxypropoxy)phenyl]-6,10b-dihydro-[1,3]oxazolo[4,5-d][2]benzazepin-4-one |
InChI |
InChI=1S/C35H34N2O6S/c38-21-9-22-42-29-18-16-27(17-19-29)33-36-35(24-26-10-3-1-4-11-26)32(43-33)31-15-8-7-12-28(31)25-37(34(35)39)20-23-44(40,41)30-13-5-2-6-14-30/h1-8,10-19,32,38H,9,20-25H2/t32-,35-/m1/s1 |
InChI Key |
CRNLVHYOIHPORM-FHPVIJFVSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2[C@@H]3[C@](C(=O)N1CCS(=O)(=O)C4=CC=CC=C4)(N=C(O3)C5=CC=C(C=C5)OCCCO)CC6=CC=CC=C6 |
Canonical SMILES |
C1C2=CC=CC=C2C3C(C(=O)N1CCS(=O)(=O)C4=CC=CC=C4)(N=C(O3)C5=CC=C(C=C5)OCCCO)CC6=CC=CC=C6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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